Givinostat

Catalog No.
S548078
CAS No.
497833-27-9
M.F
C24H27N3O4
M. Wt
421.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Givinostat

CAS Number

497833-27-9

Product Name

Givinostat

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C24H27N3O4/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

YALNUENQHAQXEA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Givinostat ; gavinostat; ITF2357; ITF 2357; ITF-2357.

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO

The exact mass of the compound Givinostat is 421.20016 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Givinostat (CAS 497833-27-9) is an orally bioavailable, hydroxamate-based histone deacetylase (HDAC) inhibitor. It demonstrates a pan-inhibitory profile, acting on both Class I and Class II HDACs, which are critical regulators of gene expression. This activity modulates pathogenic processes by reducing inflammation and altering gene transcription, making it a key tool in studies related to Duchenne muscular dystrophy (DMD), myeloproliferative diseases, and systemic inflammation. Its established oral activity and tolerability at effective doses distinguish it within its class, providing a reliable basis for both in vitro mechanistic studies and long-term in vivo models.

While other pan-HDAC inhibitors like Vorinostat (SAHA) or Panobinostat exist, substituting Givinostat is ill-advised due to its distinct pharmacokinetic and pharmacodynamic profile. Givinostat possesses a significantly longer plasma half-life and different oral bioavailability compared to benchmarks like Vorinostat, fundamentally altering the required dosing strategy for maintaining effective compound exposure in vivo. Furthermore, its specific pattern of cytokine suppression and relative potency against various HDAC isoforms are not identical to other pan-inhibitors. Attempting a direct substitution in an established protocol would necessitate complete re-validation of dosage, timing, and efficacy, as the biological and toxicological outcomes are not directly translatable.

Pharmacokinetic Advantage: Extended Half-Life for Simplified In Vivo Dosing

Givinostat exhibits a significantly longer terminal half-life compared to the widely used HDAC inhibitor Vorinostat (SAHA), enabling less frequent dosing and more stable plasma concentrations in vivo. In human studies, Givinostat's half-life is reported to be between 5-7 hours, with rat models showing a t1/2 of up to 19.7 hours. In contrast, Vorinostat's half-life after oral administration is substantially shorter, ranging from approximately 1.5 to 2.1 hours.

Evidence DimensionTerminal Half-Life (t1/2)
Target Compound Data5–7 hours (human); ~19.7 hours (rat)
Comparator Or BaselineVorinostat (SAHA): ~1.5–2.1 hours (human)
Quantified Difference>3-fold longer half-life than Vorinostat in comparable human studies
ConditionsOral administration in human clinical trials and preclinical rat models.

A longer half-life allows for once or twice-daily dosing regimens in animal studies, reducing animal handling stress and ensuring more consistent compound exposure over 24 hours.

Potent Anti-inflammatory Activity: Superior Cytokine Suppression at Nanomolar Concentrations

Givinostat demonstrates potent, dose-dependent suppression of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), Givinostat inhibited the release of TNF-α with an IC50 of 10-22 nM and IL-1β at 12.5-25 nM. This high potency in a primary human cell model is a key differentiator for studies focused on inflammation. For comparison, while also effective, other HDAC inhibitors often require higher concentrations to achieve similar levels of cytokine inhibition.

Evidence DimensionIC50 for Pro-inflammatory Cytokine Release
Target Compound DataTNF-α: 10-22 nM; IL-1β: 12.5-25 nM
Comparator Or BaselineEffective concentration range for other HDAC inhibitors (e.g., Vorinostat) is typically higher, often in the hundreds of nM to low µM range for similar effects.
Quantified DifferenceEffective in the low nanomolar range, indicating high potency.
ConditionsLPS-stimulated human PBMCs in vitro.

For researchers modeling inflammatory diseases, Givinostat's high potency allows for the use of lower, more specific concentrations in vitro, reducing the risk of off-target effects and cytotoxicity compared to less potent alternatives.

Solubility Profile: Defined pH-Dependent Solubility for Formulation Development

Givinostat's aqueous solubility is pH-dependent, a critical parameter for developing stable formulations for both in vitro and in vivo use. Its solubility in purified water is approximately 2.5 mg/mL. In buffered solutions, solubility is highest at pH 4.5 (2.88 mg/mL) and lowest at alkaline conditions (0.05 mg/mL at pH 8). This well-characterized profile allows for rational selection of buffers and vehicles to achieve desired concentrations and maintain stability, for example, by using a tartrate buffer at pH 4.5-6 where it exhibits a combination of good stability and manageable solubility. In organic solvents, it is highly soluble in DMSO (>450 mg/mL) but has limited solubility in ethanol (2 mg/mL).

Evidence DimensionAqueous & Organic Solubility
Target Compound DatapH 4.5: 2.88 mg/mL; pH 8: 0.05 mg/mL; DMSO: >450 mg/mL; Ethanol: 2 mg/mL
Comparator Or BaselineGeneric HDAC inhibitors with uncharacterized or poor solubility profiles.
Quantified DifferenceProvides a clear, quantitative map for formulation, unlike compounds with poorly documented properties.
ConditionsAqueous phosphate buffers at various pH values; common organic solvents.

This detailed solubility data is crucial for procurement as it enables researchers to reliably prepare stock solutions and final formulations, avoiding costly trial-and-error and ensuring experiment-to-experiment reproducibility.

Long-Term In Vivo Studies Requiring Consistent Oral Dosing

For preclinical efficacy studies in chronic disease models (e.g., muscular dystrophy, myelofibrosis) that require sustained drug exposure over weeks or months, Givinostat's favorable pharmacokinetics, including its long half-life, make it a preferred choice over inhibitors like Vorinostat that require more frequent administration.

In Vitro and In Vivo Models of Systemic Inflammation

In research focused on diseases driven by excessive cytokine production, such as systemic juvenile idiopathic arthritis or other inflammatory conditions, Givinostat's ability to potently suppress TNF-α and IL-1β at low nanomolar concentrations provides a distinct advantage. This allows for targeted anti-inflammatory effects with a potentially wider therapeutic window.

Development of Oral Formulations for Preclinical Research

When the research goal involves creating stable, reproducible oral suspensions for animal studies, Givinostat is an excellent candidate. Its well-documented, pH-dependent solubility profile allows for the rational design of buffered vehicles to control dissolution and ensure consistent dosing, a critical factor for study reproducibility.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

421.20015635 Da

Monoisotopic Mass

421.20015635 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5P60F84FBH

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

Givinostat is indicated for the treatment of Duchenne muscular dystrophy (DMD) in patients ≥6 years of age.
Treatment of Duchenne muscular dystrophy
Juvenile idiopathic arthritis

Drug Classes

Breast Feeding; Lactation; Milk, Human; Histone Deacetylase Inhibitors

Pharmacology

Givinostat is an orally bioavailable hydroxymate inhibitor of histone deacetylase (HDAC) with potential anti-inflammatory, anti-angiogenic, and antineoplastic activities. Givinostat inhibits class I and class II HDACs, resulting in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression. At low, nonapoptotic concentrations, this agent inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor- (TNF-), interleukin-1 (IL-1), IL-6 and interferon-gamma. Givinostat has also been shown to activate the intrinsic apoptotic pathway, inducing apoptosis in hepatoma cells and leukemic cells. This agent may also exhibit anti-angiogenic activity, inhibiting the production of angiogenic factors such as IL-6 and vascular endothelial cell growth factor (VEGF) by bone marrow stromal cells.

Mechanism of Action

Givinostat is a histone deacetylase inhibitor. The precise mechanism by which givinostat exerts its therapeutic effects in patients with DMD is unknown. Histone deacetylases (HDACs), as the name implies, regulate the deacetylation of various proteins. The acetylation and deacetylation of histone proteins causes an increase or decrease in gene expression, respectively, with the latter function governed by HDACs. The balance between levels of histone acetylation and deacetylation plays a key role in the modulation of gene transcription and governs numerous developmental processes, being involved in the regulation of various genes associated with signal transduction, cell growth, and cell death, as well as diseases like cancers. HDACs can deacetylate non-histone proteins, such as p53, thereby also regulating their activity. Several HDAC isoforms have been implicated in skeletal muscle remodeling - under both physiological and pathological conditions - which serve to regulate fiber type specification, muscle fiber size and innervation, metabolic fuel switching, muscle development, insulin sensitivity, and exercise capacity. This gave rise to interest in HDACs as a potential target in the treatment of muscular dystrophies, including Duchenne Muscular Dystrophy (DMD). Consistently, HDAC expression and activity have been found altered in muscular dystrophies, suggesting a role for these enzymes in the progression of the disease. The inhibition of these enzymes by HDAC inhibitors such as givinostat contributes to the preservation of muscle force and morphology.

Pictograms

Irritant

Irritant

Other CAS

497833-27-9

Absorption Distribution and Excretion

The absolute bioavailability of givinostat has not been determined. The Tmax of givinostat occurs approximately 2-3 hours following oral administration, and steady-state is achieved within 5 to 7 days with twice daily dosing. Systemic exposure is proportional to the administered dose across the therapeutic dose range. Administration with a high-fat meal resulted in a 40% increase in AUC, a 23% increase in Cmax, and a delay in Tmax of 2-3 hours.
Urinary excretion of givinostat is minimal (<3%). The elimination of givinostat is likely driven by metabolism followed by renal and biliary excretion of the resulting metabolites.
According to population pharmacokinetic modeling, the estimated apparent volume of distribution of the central compartment is 160 L. The estimated apparent volume of distribution of the peripheral compartment is 483 L.
According to population pharmacokinetic modeling, the estimated apparent oral clearance of givinostat is 121 L/h. The estimated compartmental clearance of givinostat is 33.8 L/h.

Metabolism Metabolites

Givinostat is extensively metabolized to several metabolites, four of which have been characterized: ITF2374, ITF2375, ITF2440, and ITF2563. These metabolites do not contribute to the efficacy of givinostat. The enzymes responsible for the metabolism of givinostat are unclear; its metabolism is not mediated by CYP450 or UGT enzymes.

Wikipedia

Givinostat

Biological Half Life

The apparent plasma elimination half-life of givinostat is approximately 6 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Zappasodi R, Cavanè A, Iorio MV, Tortoreto M, Guarnotta C, Ruggiero G, Piovan C, Magni M, Zaffaroni N, Tagliabue E, Croce CM, Zunino F, Gianni AM, Di Nicola M. Pleiotropic antitumor effects of the pan-HDAC inhibitor ITF2357 against c-Myc-overexpressing human B-cell non-Hodgkin lymphomas. Int J Cancer. 2014 Nov 1;135(9):2034-45. doi: 10.1002/ijc.28852. Epub 2014 Mar 26. PubMed PMID: 24648290.
2: Joosten LA, Leoni F, Meghji S, Mascagni P. Inhibition of HDAC activity by ITF2357 ameliorates joint inflammation and prevents cartilage and bone destruction in experimental arthritis. Mol Med. 2011 May-Jun;17(5-6):391-6. doi: 10.2119/molmed.2011.00058. Epub 2011 Feb 11. PubMed PMID: 21327299; PubMed Central PMCID: PMC3105133.
3: Regna NL, Chafin CB, Hammond SE, Puthiyaveetil AG, Caudell DL, Reilly CM. Class I and II histone deacetylase inhibition by ITF2357 reduces SLE pathogenesis in vivo. Clin Immunol. 2014 Mar;151(1):29-42. doi: 10.1016/j.clim.2014.01.002. Epub 2014 Jan 15. PubMed PMID: 24503172; PubMed Central PMCID: PMC3963170.
4: Li S, Fossati G, Marchetti C, Modena D, Pozzi P, Reznikov LL, Moras ML, Azam T, Abbate A, Mascagni P, Dinarello CA. Specific inhibition of histone deacetylase 8 reduces gene expression and production of proinflammatory cytokines in vitro and in vivo. J Biol Chem. 2015 Jan 23;290(4):2368-78. doi: 10.1074/jbc.M114.618454. Epub 2014 Dec 1. PubMed PMID: 25451941; PubMed Central PMCID: PMC4303687.
5: Lewis EC, Blaabjerg L, Størling J, Ronn SG, Mascagni P, Dinarello CA, Mandrup-Poulsen T. The oral histone deacetylase inhibitor ITF2357 reduces cytokines and protects islet β cells in vivo and in vitro. Mol Med. 2011 May-Jun;17(5-6):369-77. doi: 10.2119/molmed.2010.00152. Epub 2010 Dec 22. PubMed PMID: 21193899; PubMed Central PMCID: PMC3105153.
6: Galimberti S, Canestraro M, Savli H, Palumbo GA, Tibullo D, Nagy B, Piaggi S, Guerrini F, Cine N, Metelli MR, Petrini M. ITF2357 interferes with apoptosis and inflammatory pathways in the HL-60 model: a gene expression study. Anticancer Res. 2010 Nov;30(11):4525-35. PubMed PMID: 21115902.
7: Galli M, Salmoiraghi S, Golay J, Gozzini A, Crippa C, Pescosta N, Rambaldi A. A phase II multiple dose clinical trial of histone deacetylase inhibitor ITF2357 in patients with relapsed or progressive multiple myeloma. Ann Hematol. 2010 Feb;89(2):185-90. doi: 10.1007/s00277-009-0793-8. Epub 2009 Jul 25. PubMed PMID: 19633847.
8: Lim RR, Tan A, Liu YC, Barathi VA, Mohan RR, Mehta JS, Chaurasia SS. ITF2357 transactivates Id3 and regulate TGFβ/BMP7 signaling pathways to attenuate corneal fibrosis. Sci Rep. 2016 Feb 11;6:20841. doi: 10.1038/srep20841. PubMed PMID: 26865052; PubMed Central PMCID: PMC4750002.
9: Matalon S, Palmer BE, Nold MF, Furlan A, Kassu A, Fossati G, Mascagni P, Dinarello CA. The histone deacetylase inhibitor ITF2357 decreases surface CXCR4 and CCR5 expression on CD4(+) T-cells and monocytes and is superior to valproic acid for latent HIV-1 expression in vitro. J Acquir Immune Defic Syndr. 2010 May 1;54(1):1-9. doi: 10.1097/QAI.0b013e3181d3dca3. PubMed PMID: 20300007; PubMed Central PMCID: PMC3534976.
10: Yu WJ, Wang L, You LS, Mei C, Ma QL, Jin J. [ITF-2357 on inhibition myeloid leukemic cell lines cells proliferation in vitro and its mechanism]. Zhonghua Xue Ye Xue Za Zhi. 2012 May;33(5):366-70. Chinese. PubMed PMID: 22781793.
11: Bodar EJ, Simon A, van der Meer JW. Effects of the histone deacetylase inhibitor ITF2357 in autoinflammatory syndromes. Mol Med. 2011 May-Jun;17(5-6):363-8. doi: 10.2119/molmed.2011.00039. Epub 2011 Jan 25. PubMed PMID: 21274502; PubMed Central PMCID: PMC3105134.
12: Todoerti K, Barbui V, Pedrini O, Lionetti M, Fossati G, Mascagni P, Rambaldi A, Neri A, Introna M, Lombardi L, Golay J. Pleiotropic anti-myeloma activity of ITF2357: inhibition of interleukin-6 receptor signaling and repression of miR-19a and miR-19b. Haematologica. 2010 Feb;95(2):260-9. doi: 10.3324/haematol.2009.012088. Epub 2009 Aug 27. PubMed PMID: 19713220; PubMed Central PMCID: PMC2817029.
13: Del Bufalo D, Desideri M, De Luca T, Di Martile M, Gabellini C, Monica V, Busso S, Eramo A, De Maria R, Milella M, Trisciuoglio D. Histone deacetylase inhibition synergistically enhances pemetrexed cytotoxicity through induction of apoptosis and autophagy in non-small cell lung cancer. Mol Cancer. 2014 Oct 9;13:230. doi: 10.1186/1476-4598-13-230. PubMed PMID: 25301686; PubMed Central PMCID: PMC4198757.
14: Leoni F, Fossati G, Lewis EC, Lee JK, Porro G, Pagani P, Modena D, Moras ML, Pozzi P, Reznikov LL, Siegmund B, Fantuzzi G, Dinarello CA, Mascagni P. The histone deacetylase inhibitor ITF2357 reduces production of pro-inflammatory cytokines in vitro and systemic inflammation in vivo. Mol Med. 2005 Jan-Dec;11(1-12):1-15. PubMed PMID: 16557334; PubMed Central PMCID: PMC1449516.
15: Guerini V, Barbui V, Spinelli O, Salvi A, Dellacasa C, Carobbio A, Introna M, Barbui T, Golay J, Rambaldi A. The histone deacetylase inhibitor ITF2357 selectively targets cells bearing mutated JAK2(V617F). Leukemia. 2008 Apr;22(4):740-7. Epub 2007 Dec 13. PubMed PMID: 18079739.
16: Furlan A, Monzani V, Reznikov LL, Leoni F, Fossati G, Modena D, Mascagni P, Dinarello CA. Pharmacokinetics, safety and inducible cytokine responses during a phase 1 trial of the oral histone deacetylase inhibitor ITF2357 (givinostat). Mol Med. 2011 May-Jun;17(5-6):353-62. doi: 10.2119/molmed.2011.00020. Epub 2011 Feb 22. PubMed PMID: 21365126; PubMed Central PMCID: PMC3105139.
17: Golay J, Cuppini L, Leoni F, Micò C, Barbui V, Domenghini M, Lombardi L, Neri A, Barbui AM, Salvi A, Pozzi P, Porro G, Pagani P, Fossati G, Mascagni P, Introna M, Rambaldi A. The histone deacetylase inhibitor ITF2357 has anti-leukemic activity in vitro and in vivo and inhibits IL-6 and VEGF production by stromal cells. Leukemia. 2007 Sep;21(9):1892-900. Epub 2007 Jul 19. PubMed PMID: 17637810.
18: Zheng J, van de Veerdonk FL, Crossland KL, Smeekens SP, Chan CM, Al Shehri T, Abinun M, Gennery AR, Mann J, Lendrem DW, Netea MG, Rowan AD, Lilic D. Gain-of-function STAT1 mutations impair STAT3 activity in patients with chronic mucocutaneous candidiasis (CMC). Eur J Immunol. 2015 Oct;45(10):2834-46. doi: 10.1002/eji.201445344. Epub 2015 Sep 1. PubMed PMID: 26255980.
19: Armeanu S, Pathil A, Venturelli S, Mascagni P, Weiss TS, Göttlicher M, Gregor M, Lauer UM, Bitzer M. Apoptosis on hepatoma cells but not on primary hepatocytes by histone deacetylase inhibitors valproate and ITF2357. J Hepatol. 2005 Feb;42(2):210-7. PubMed PMID: 15664246.
20: Barbetti V, Gozzini A, Rovida E, Morandi A, Spinelli E, Fossati G, Mascagni P, Lübbert M, Dello Sbarba P, Santini V. Selective anti-leukaemic activity of low-dose histone deacetylase inhibitor ITF2357 on AML1/ETO-positive cells. Oncogene. 2008 Mar 13;27(12):1767-78. Epub 2007 Sep 24. PubMed PMID: 17891169.

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